5-Propyl-3,4-dihydro-2H-pyrrole
Overview
Description
5-Propyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-3,4-dihydro-2H-pyrrole can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride.
Metal-Catalyzed Conversion: A manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles.
Oxidative Coupling: A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines provides N-substituted pyrroles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its operational simplicity and high yield. The use of metal-catalyzed conversions is also gaining traction due to its selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Cyclization: Various cyclization agents depending on the desired product.
Major Products
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Substitution: N-substituted pyrroles.
Cyclization: Complex heterocyclic structures.
Scientific Research Applications
5-Propyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Propyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
5-propyl-3,4-dihydro-2H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGKMGNCBWZSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236178 | |
Record name | 1-Pyrroline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-81-1 | |
Record name | 3,4-Dihydro-5-propyl-2H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrroline, 2-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrroline, 2-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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